molecular formula C13H18N2O6 B14482579 Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate CAS No. 64660-93-1

Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate

Cat. No.: B14482579
CAS No.: 64660-93-1
M. Wt: 298.29 g/mol
InChI Key: MEUFOYQAOMECCS-UHFFFAOYSA-N
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Description

Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-hydroxy-2-oxopyrimidin-1(2H)-yl)propanedioate
  • Diethyl (4-methoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
  • Diethyl (4-ethoxy-2-thioxopyrimidin-1(2H)-yl)propanedioate

Uniqueness

Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These properties may result in different reactivity, stability, and biological activity compared to similar compounds.

Properties

CAS No.

64660-93-1

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

diethyl 2-(4-ethoxy-2-oxopyrimidin-1-yl)propanedioate

InChI

InChI=1S/C13H18N2O6/c1-4-19-9-7-8-15(13(18)14-9)10(11(16)20-5-2)12(17)21-6-3/h7-8,10H,4-6H2,1-3H3

InChI Key

MEUFOYQAOMECCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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